![molecular formula C17H16N2O2S2 B2804824 N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 863510-85-4](/img/structure/B2804824.png)
N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a biphenyl group, and a sulfonamide functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Some thiazole derivatives have shown significant anticancer activity, directing tumor cells to the apoptotic pathway . Additionally, certain N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives have exhibited fungicidal activities against various fungi .
Action Environment
The rational application of fungicides, which this compound could potentially act as, can efficiently protect crops from fungal infection .
生化分析
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . These effects suggest that N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the thiazole-biphenyl intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as 2-methylthioamide, α-haloketones, boronic acid derivatives, and sulfonyl chlorides.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
科学研究应用
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other sulfonamide derivatives, such as:
N-(phenylmethyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the thiazole ring, resulting in different biological activities.
N-((2-thiazolyl)methyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but without the methyl group on the thiazole ring, affecting its binding properties.
N-((2-methylthiazol-4-yl)methyl)-benzenesulfonamide: Contains a benzene ring instead of a biphenyl group, leading to variations in hydrophobic interactions.
The uniqueness of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide lies in its combination of the thiazole ring, biphenyl group, and sulfonamide functional group, which together contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWOGHDBAHOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-(2,5-dimethylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2804742.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)
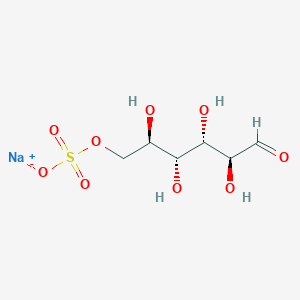
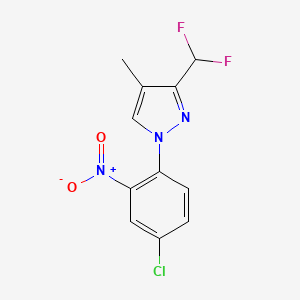
![Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2804748.png)
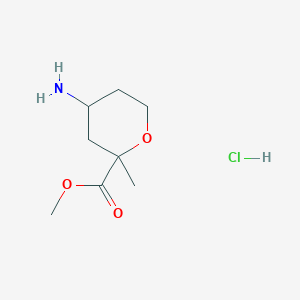
![1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2804753.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)
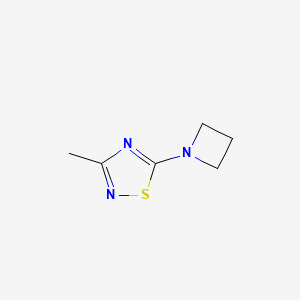
![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
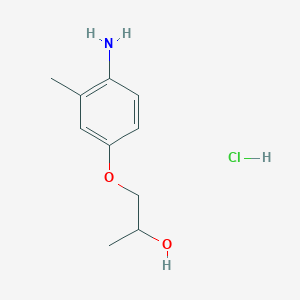
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2804764.png)
